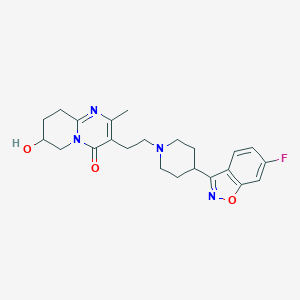

9-OH-risperidone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPQNZPAOAQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332989 | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-04-5 | |

| Record name | 7-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of 9-OH-Risperidone (Paliperidone) in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-OH-risperidone, also known as paliperidone (B428), is the primary active metabolite of the atypical antipsychotic risperidone. It is a cornerstone in the management of schizophrenia, demonstrating efficacy against both positive and negative symptoms. This technical guide provides a comprehensive overview of the core mechanism of action of paliperidone, detailing its receptor pharmacology, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its molecular interactions within the central nervous system.

Receptor Binding Profile of Paliperidone

The therapeutic effects of paliperidone are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] However, its interaction with other receptors contributes to its overall pharmacological profile and side-effect profile. The binding affinities of paliperidone for various neurotransmitter receptors, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Receptor Family | Primary Effect of Antagonism |

| Dopamine D2 | ~1.4 - 4.6 | Dopamine | Antipsychotic efficacy (positive symptoms) |

| Serotonin 5-HT2A | ~0.22 - 0.8 | Serotonin | Antipsychotic efficacy (negative symptoms), reduced extrapyramidal symptoms |

| Alpha-1 Adrenergic (α1) | ~7.6 | Adrenergic | Orthostatic hypotension, dizziness |

| Alpha-2 Adrenergic (α2) | Moderate Affinity | Adrenergic | Potential modulation of mood and cognition |

| Histamine H1 | ~19 | Histamine | Sedation, weight gain |

| Dopamine D3 | Moderate Affinity | Dopamine | Potential cognitive and mood effects |

| Dopamine D4 | Moderate Affinity | Dopamine | Contribution to antipsychotic action |

| Serotonin 5-HT7 | Moderate Affinity | Serotonin | Potential antidepressant and pro-cognitive effects |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the cell line preparation.[2]

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The primary mechanism of action of paliperidone in schizophrenia is its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1] This dual blockade is a hallmark of atypical antipsychotics and is believed to be responsible for their broad efficacy and improved side-effect profile compared to typical antipsychotics.

Dopamine D2 Receptor Antagonism

Paliperidone exhibits high affinity for D2 receptors, where it acts as an antagonist.[2] In the mesolimbic pathway, excessive dopamine activity is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this region, paliperidone reduces dopaminergic neurotransmission, leading to an amelioration of these symptoms.

Serotonin 5-HT2A Receptor Antagonism

Paliperidone displays an even higher affinity for 5-HT2A receptors compared to D2 receptors.[2] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia. Furthermore, 5-HT2A receptor blockade in the nigrostriatal pathway can indirectly increase dopamine release, which is thought to mitigate the extrapyramidal side effects (EPS) commonly associated with D2 receptor antagonism.

Downstream Signaling Pathways

The binding of paliperidone to its target receptors initiates a cascade of intracellular signaling events. As D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs), their blockade by paliperidone modulates the activity of various second messenger systems.

D2 Receptor (Gi/o-coupled) Signaling

Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o). Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, paliperidone prevents this inhibition, leading to a relative increase in cAMP levels. This modulation of the cAMP pathway influences the activity of Protein Kinase A (PKA) and downstream gene expression, which are crucial for neuronal function.

5-HT2A Receptor (Gq/11-coupled) Signaling

Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Paliperidone's antagonism of 5-HT2A receptors blocks this signaling cascade.

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, as well as for initiating G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2). As an antagonist, paliperidone's primary role is to block agonist-induced β-arrestin recruitment.

Experimental Protocols

The characterization of paliperidone's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of paliperidone for a specific receptor.

-

Objective: To determine the concentration of paliperidone that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the Ki.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with the human D2 or 5-HT2A receptor).

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for D2 receptors).

-

Unlabeled paliperidone at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

-

96-well filter plates and a vacuum manifold.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled paliperidone.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of paliperidone. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand). Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of paliperidone to generate a competition curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Downstream Signaling

-

Objective: To measure the ability of paliperidone to block dopamine-induced inhibition of cAMP production.

-

Methodology:

-

Culture cells expressing the D2 receptor (e.g., CHO-K1 cells).

-

Pre-incubate the cells with various concentrations of paliperidone.

-

Stimulate the cells with forskolin (B1673556) (to induce cAMP production) in the presence of a D2 agonist (e.g., quinpirole).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Paliperidone's antagonistic activity is demonstrated by its ability to reverse the agonist-induced decrease in cAMP levels.

-

-

Objective: To measure the ability of paliperidone to block serotonin-induced increases in intracellular calcium.

-

Methodology:

-

Culture cells expressing the 5-HT2A receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with various concentrations of paliperidone.

-

Stimulate the cells with a 5-HT2A agonist (e.g., serotonin).

-

Measure the change in fluorescence using a fluorescence plate reader.

-

Paliperidone's antagonistic activity is shown by its inhibition of the agonist-induced calcium signal.

-

-

Objective: To determine if paliperidone blocks agonist-induced recruitment of β-arrestin to the D2 or 5-HT2A receptor.

-

Methodology:

-

Use a commercially available assay system (e.g., PathHunter® by DiscoverX) that utilizes enzyme fragment complementation.

-

Cells are engineered to express the target receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

-

Pre-incubate the cells with paliperidone.

-

Add an agonist to induce receptor activation and β-arrestin recruitment.

-

The proximity of the two enzyme fragments upon recruitment generates a luminescent signal that is measured.

-

Paliperidone's antagonism is quantified by its ability to inhibit the agonist-induced luminescent signal.

-

-

Objective: To assess the effect of paliperidone on agonist-induced ERK1/2 phosphorylation.

-

Methodology:

-

Culture cells expressing the target receptor.

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Pre-treat the cells with paliperidone.

-

Stimulate with an agonist for a short period (e.g., 5-10 minutes).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Detect the antibody binding using chemiluminescence and quantify the band intensities.

-

Paliperidone's effect is determined by its ability to inhibit the agonist-induced increase in the ratio of phosphorylated ERK1/2 to total ERK1/2.

-

In Vivo Receptor Occupancy (Positron Emission Tomography - PET)

-

Objective: To measure the percentage of D2 receptors occupied by paliperidone in the living brain at clinically relevant doses.

-

Methodology:

-

Participant Selection: Schizophrenia patients or healthy volunteers.

-

Radiotracer: A PET radioligand that binds to D2 receptors, such as [11C]-raclopride, is administered intravenously.

-

Scanning: PET scans are acquired before and after administration of paliperidone.

-

Data Acquisition: Dynamic PET data are collected over a period of time (e.g., 90 minutes).

-

Image Analysis: The binding potential (BPND) of the radiotracer in D2-rich regions (e.g., the striatum) is calculated.

-

Occupancy Calculation: The percentage of receptor occupancy is calculated as the percentage reduction in BPND after paliperidone administration compared to baseline.

-

Conclusion

The core mechanism of action of 9-OH-risperidone (paliperidone) in schizophrenia is centered on its potent and high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual receptor blockade, with a higher affinity for 5-HT2A receptors, is fundamental to its efficacy in treating both positive and negative symptoms of schizophrenia while minimizing the risk of extrapyramidal side effects. Its interactions with other receptors, such as adrenergic and histaminergic receptors, further shape its clinical profile. The elucidation of this mechanism has been made possible through a combination of in vitro binding and functional assays, as well as in vivo imaging techniques. A thorough understanding of these molecular interactions and the experimental methodologies used to study them is essential for the continued development of novel and improved antipsychotic therapies.

References

Paliperidone: A Comprehensive Technical Guide to Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the receptor binding profile and affinity of paliperidone (B428), the primary active metabolite of risperidone. Paliperidone is a widely prescribed second-generation (atypical) antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy and side-effect profile are intrinsically linked to its interactions with various neurotransmitter receptors. This document details quantitative binding data, the experimental methodologies used to obtain this data, and the key signaling pathways modulated by the drug.

Quantitative Receptor Binding Profile

Paliperidone's pharmacological activity is characterized by its binding affinity to a range of central nervous system receptors. Its therapeutic action in schizophrenia is thought to be mediated through a combination of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[2][3][4] Paliperidone also acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[1][3][5] Notably, it has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[3][5][6]

The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[1] The following table summarizes the quantitative binding affinities of paliperidone for various human receptors as determined by in vitro studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT2A | 0.25 - 1.21 | [6][7][8] |

| 5-HT1D | Moderate Affinity | [9] |

| 5-HT2C | Moderate Affinity | [9] |

| 5-HT7 | Moderate Affinity | [9][10] |

| Dopamine Receptors | ||

| D2 | 0.16 - 4.0 | [7][8][11] |

| D1 | Moderate Affinity | [9] |

| D3 | Moderate Affinity | [8] |

| D4 | Moderate Affinity | [9] |

| Adrenergic Receptors | ||

| α1 | ~7.6 | [7] |

| α2 | Moderate Affinity | [1][5] |

| β1 | No Significant Affinity | [1][5] |

| β2 | No Significant Affinity | [1][5] |

| Histamine Receptors | ||

| H1 | ~19 | [5][7] |

| Muscarinic Receptors | ||

| M1 | No Significant Affinity | [5] |

Visualization of Receptor Interactions and Pathways

Visual diagrams are essential for conceptualizing the complex interactions of paliperidone at the molecular and cellular levels. The following diagrams, rendered using the DOT language, illustrate the drug's binding profile, a typical experimental workflow for its characterization, and its impact on primary signaling pathways.

Caption: Paliperidone's receptor binding affinity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. Paliperidone to Treat Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Comparative Pharmacokinetics of Risperidone and its Active Metabolite, 9-Hydroxy-Risperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of the atypical antipsychotic risperidone (B510) and its principal active metabolite, 9-hydroxy-risperidone (paliperidone). Understanding the distinct and overlapping pharmacokinetic characteristics of these two moieties is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and informing the development of novel drug delivery systems. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Core Pharmacokinetic Parameters: A Comparative Summary

The clinical effect of risperidone is attributable to the combined actions of the parent drug and its active metabolite, 9-hydroxy-risperidone. However, their individual pharmacokinetic profiles exhibit notable differences, primarily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The following tables summarize the key pharmacokinetic parameters for both compounds, with distinctions made for different CYP2D6 metabolizer phenotypes where data is available.

| Parameter | Risperidone | 9-Hydroxy-Risperidone | Key Considerations |

| Absorption | |||

| Bioavailability | ~70% (oral)[3] | Not applicable (formed from risperidone metabolism) | Food does not significantly affect the rate or extent of absorption of oral risperidone.[1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral)[1] | Extensive Metabolizers: ~4.5 hours; Poor Metabolizers: Slower formation | Tmax for 9-OH-risperidone is dependent on the rate of metabolism from risperidone. |

| Distribution | |||

| Plasma Protein Binding | ~90%[1][3][4] | ~77%[1][3][4] | Both bind to albumin and α1-acid glycoprotein.[3][4] |

| Volume of Distribution (Vd) | 1-2 L/kg[1][3] | Data not typically reported separately, often considered within the active moiety. | Reflects wide distribution into body tissues. |

| Metabolism | |||

| Primary Enzyme | CYP2D6 (major), CYP3A4 (minor)[2][5][6] | Primarily eliminated unchanged. | Genetic polymorphism of CYP2D6 significantly impacts risperidone metabolism.[1][2] |

| Active Moiety | The sum of risperidone and 9-hydroxy-risperidone concentrations constitutes the active moiety. | ||

| Elimination | |||

| Half-life (t½) - Extensive Metabolizers | ~3 hours[1][7] | ~21 hours[1][7] | |

| Half-life (t½) - Poor Metabolizers | ~20 hours[1][7] | ~30 hours[1][7] | Slower metabolism of risperidone in poor metabolizers leads to a longer half-life. |

| Total Active Moiety Half-life | ~20 hours (in both extensive and poor metabolizers)[8][9] | The combined half-life is less affected by CYP2D6 phenotype. | |

| Excretion | ~70% in urine, ~14% in feces[10] | Primarily excreted in urine. | A significant portion is excreted as 9-hydroxy-risperidone.[10] |

Experimental Protocols: Methodologies for Pharmacokinetic Assessment

The characterization of the pharmacokinetics of risperidone and 9-hydroxy-risperidone relies on a variety of well-established experimental protocols. Below are detailed methodologies for key types of studies.

In Vivo Pharmacokinetic Study in Humans

A typical clinical pharmacokinetic study for an oral risperidone formulation involves a single-dose, open-label, crossover design in healthy volunteers.

-

Study Population: Healthy adult male and female volunteers, often screened for their CYP2D6 genotype to ensure representation of different metabolizer phenotypes.

-

Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least two weeks between doses.

-

Dosing: A single oral dose of risperidone (e.g., 2 mg tablet) administered with a standardized volume of water after an overnight fast.

-

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalytical Method: Plasma concentrations of risperidone and 9-hydroxy-risperidone are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ for both risperidone and 9-hydroxy-risperidone.

In Vitro Metabolism Studies

In vitro studies are crucial for elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of risperidone.

-

System: Human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Incubation: Risperidone is incubated with the enzyme source in the presence of an NADPH-generating system (cofactor for CYP enzymes) in a buffered solution at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, primarily 9-hydroxy-risperidone.

-

Enzyme Kinetics: By varying the concentration of risperidone, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to characterize the enzyme-substrate interaction.

-

Inhibition Studies: Specific chemical inhibitors of CYP enzymes (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) are used to confirm the contribution of each enzyme to the metabolism of risperidone.

Visualizing Key Processes

To further clarify the metabolic fate of risperidone and the typical workflow of a pharmacokinetic study, the following diagrams are provided.

Caption: Metabolic pathway of risperidone to 9-hydroxy-risperidone.

Caption: Experimental workflow for a human pharmacokinetic study.

References

- 1. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically Based Pharmacokinetic Modelling to Describe the Pharmacokinetics of Risperidone and 9-Hydroxyrisperidone According to Cytochrome P450 2D6 Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetics-Based Population Pharmacokinetics and Pharmacodynamics of Risperidone in a Psychiatric Cohort - ProQuest [proquest.com]

- 7. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Risperidone to 9-Hydroxyrisperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone (B510), a widely prescribed second-generation antipsychotic, undergoes extensive hepatic metabolism to its primary active metabolite, 9-hydroxyrisperidone (paliperidone). This biotransformation is critical to the drug's overall therapeutic effect and is characterized by significant interindividual variability, largely attributable to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth examination of the metabolic pathway, presenting key quantitative data, detailed experimental protocols for its investigation, and visual diagrams to elucidate the core processes.

The Core Metabolic Pathway: Aliphatic Hydroxylation

The principal metabolic route for risperidone is aliphatic hydroxylation at the 9-position of its chemical structure, resulting in the formation of 9-hydroxyrisperidone.[1] This metabolite possesses pharmacological activity similar to the parent drug, and consequently, the clinical effect of risperidone is derived from the combined concentrations of both risperidone and 9-hydroxyrisperidone, often termed the "active moiety".[2][3]

The conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a lesser contribution from cytochrome P450 3A4 (CYP3A4) .[4][5] The involvement of these enzymes introduces considerable pharmacokinetic variability among individuals due to genetic polymorphisms, particularly in CYP2D6, which can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[2][3] Other minor metabolic pathways for risperidone, such as N-dealkylation and 7-hydroxylation, have been identified but are considered to have a minimal contribution to its overall clearance.[1]

Stereoselectivity of the Hydroxylation Reaction

The hydroxylation of risperidone is a stereoselective process, leading to the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone.[6][7] The primary enzyme, CYP2D6, is predominantly responsible for the formation of (+)-9-hydroxyrisperidone, which is the major enantiomer observed in the plasma of extensive metabolizers.[6][7] Conversely, CYP3A4 primarily catalyzes the formation of (-)-9-hydroxyrisperidone.[7] The differing pharmacological and toxicological profiles of these enantiomers are an area of ongoing research.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of risperidone to 9-hydroxyrisperidone.

Table 1: In Vitro Enzyme Activity in 9-Hydroxylation of Risperidone

| Enzyme | Activity (pmol/pmol CYP/min) | Reference |

| CYP2D6 | 7.5 | [4] |

| CYP3A4 | 0.4 | [4] |

| CYP3A5 | 0.2 | [4] |

Table 2: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Apparent Half-life (Extensive Metabolizers) | 3 hours | 21 hours | |

| Apparent Half-life (Poor Metabolizers) | 20 hours | 30 hours | |

| Plasma Protein Binding | 90% | 77% | [6] |

| Time to Steady State (Extensive Metabolizers) | 1 day | 5-6 days | |

| Time to Steady State (Poor Metabolizers) | 5 days | Not specified |

Experimental Protocols

In Vitro Metabolism of Risperidone using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic profile of risperidone and identify the contributing CYP isoforms.[1]

Objective: To identify the metabolites of risperidone formed by hepatic enzymes and to characterize the specific CYP isoforms involved in the formation of 9-hydroxyrisperidone.

Materials:

-

Risperidone

-

Pooled human liver microsomes (HLMs)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)

-

Acetonitrile (B52724) or methanol (B129727) for reaction termination

-

Internal standard for LC-MS/MS analysis (e.g., deuterated risperidone)

Procedure:

-

Prepare a master mix containing the phosphate buffer and the NADPH-regenerating system.

-

In separate microcentrifuge tubes, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in the master mix for 5 minutes at 37°C. For inhibition studies, add the specific CYP inhibitor during this pre-incubation step.

-

Initiate the metabolic reaction by adding risperidone (final concentration, e.g., 1-100 µM) to the tubes.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify risperidone and its metabolites, primarily 9-hydroxyrisperidone.

Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma

This protocol describes a typical method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma for pharmacokinetic studies.

Objective: To accurately measure the concentrations of risperidone and its active metabolite in plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of a plasma sample, add a deuterated internal standard (e.g., Risperidone-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant for analysis.

-

-

Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone.

Visualizations

Metabolic Pathway of Risperidone

Caption: Primary metabolic pathway of risperidone.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro risperidone metabolism workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 7. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP2D6 in the Formation of 9-Hydroxy-Risperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone (B510), a widely prescribed second-generation antipsychotic, undergoes extensive hepatic metabolism to its primary active metabolite, 9-hydroxy-risperidone. This biotransformation is predominantly catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. The genetic variability of CYP2D6 significantly influences the pharmacokinetics of risperidone and 9-hydroxy-risperidone, leading to interindividual differences in therapeutic response and adverse effect profiles. This technical guide provides an in-depth examination of the critical role of CYP2D6 in 9-hydroxy-risperidone formation, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding this key metabolic pathway is essential for optimizing risperidone therapy, developing personalized medicine strategies, and advancing drug development efforts in neuropsychopharmacology.

Introduction

Risperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic activity is attributed to both the parent drug and its major active metabolite, 9-hydroxy-risperidone, which has a similar pharmacological profile.[1][2] The conversion of risperidone to 9-hydroxy-risperidone is a critical step in its metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[3][4][5]

The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to distinct phenotypes of enzyme activity.[6] These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs; formerly extensive metabolizers), and ultrarapid metabolizers (UMs).[7] This genetic variation is a major determinant of the plasma concentrations of risperidone and 9-hydroxy-risperidone, impacting the overall exposure to the active moiety (the sum of risperidone and 9-hydroxy-risperidone) and consequently influencing clinical outcomes and the incidence of adverse drug reactions.[8][9]

This guide will delve into the biochemical intricacies of CYP2D6-mediated 9-hydroxy-risperidone formation, provide structured quantitative data on enzyme kinetics and pharmacokinetics across different CYP2D6 phenotypes, and offer detailed experimental protocols for studying this metabolic pathway.

The Metabolic Pathway of Risperidone to 9-Hydroxy-Risperidone

The primary metabolic pathway for risperidone is aliphatic hydroxylation at the 9-position of the tetrahydropyridopyrimidinone moiety to form 9-hydroxy-risperidone.[1][4] This reaction is stereoselective, with CYP2D6 predominantly catalyzing the formation of the (+)-enantiomer of 9-hydroxy-risperidone, while CYP3A4 is more involved in the formation of the (-)-enantiomer.[3][10] Other minor metabolic pathways for risperidone include N-dealkylation.[1][5]

Quantitative Data on CYP2D6-Mediated 9-Hydroxy-Risperidone Formation

The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the central role of CYP2D6 in risperidone metabolism.

Table 1: In Vitro Metabolism of Risperidone to 9-Hydroxy-Risperidone by Human CYP Isoforms

| CYP Isoform | Metabolic Activity (pmol/pmol CYP/min) | Reference |

| CYP2D6 | 7.5 | [11] |

| CYP3A4 | 0.4 | [11] |

| CYP3A5 | 0.2 | [11] |

Table 2: Pharmacokinetic Parameters of Risperidone and its Active Moiety in Relation to CYP2D6 Phenotype (Multiple-Dose Oral Administration)

| CYP2D6 Phenotype | Parameter | Fold-Increase Compared to Normal Metabolizers (NMs) | 95% Confidence Interval | p-value | Reference |

| Intermediate Metabolizers (IMs) | Risperidone Dose-Adjusted Steady-State Concentration | 2.35 | 1.77 - 3.13 | <0.0001 | [8][9] |

| Active Moiety Dose-Adjusted Steady-State Concentration | 1.18 | 1.11 - 1.25 | <0.0001 | [8][9] | |

| Poor Metabolizers (PMs) | Risperidone Dose-Adjusted Steady-State Concentration | 6.20 | 5.05 - 7.62 | <0.0001 | [8][9] |

| Active Moiety Dose-Adjusted Steady-State Concentration | 1.44 | 1.23 - 1.69 | <0.0001 | [8][9] |

Table 3: Apparent Half-Life of Risperidone and 9-Hydroxy-Risperidone by CYP2D6 Metabolizer Status

| Compound | CYP2D6 Phenotype | Apparent Half-Life (hours) | Reference |

| Risperidone | Extensive Metabolizers | 3 | [2] |

| Poor Metabolizers | 20 | [2] | |

| 9-Hydroxy-risperidone | Extensive Metabolizers | 21 | [2] |

| Poor Metabolizers | 30 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CYP2D6 in 9-hydroxy-risperidone formation.

In Vitro Determination of Risperidone Metabolism Kinetics in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of 9-hydroxy-risperidone formation catalyzed by CYP2D6 in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM) from a reputable supplier

-

Risperidone

-

9-hydroxy-risperidone standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Internal standard (e.g., clozapine (B1669256) or a deuterated analog of risperidone/9-hydroxy-risperidone)

-

Microcentrifuge tubes

-

Shaking water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.5 to 100 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

In microcentrifuge tubes, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.1-0.5 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the risperidone solution to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the tubes vigorously to precipitate the microsomal proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method (see Protocol 4.2) to quantify the amount of 9-hydroxy-risperidone formed.

-

-

Data Analysis:

-

Calculate the rate of 9-hydroxy-risperidone formation at each substrate concentration.

-

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Quantification of Risperidone and 9-Hydroxy-Risperidone in Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of risperidone and 9-hydroxy-risperidone in human plasma.

Materials:

-

Human plasma samples

-

Risperidone and 9-hydroxy-risperidone analytical standards

-

Internal standard (IS) (e.g., clozapine or deuterated analogs)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates

-

LC-MS/MS system with a C18 or similar reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Risperidone: m/z 411.2 → 191.2

-

9-Hydroxy-risperidone: m/z 427.2 → 207.2

-

Internal Standard (e.g., Clozapine): m/z 327.1 → 270.1

-

-

Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of risperidone and 9-hydroxy-risperidone prepared in blank plasma.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

CYP2D6 Genotyping using TaqMan® Assay

This protocol provides a general workflow for determining common CYP2D6 alleles associated with different metabolizer phenotypes using a TaqMan® genotyping assay.

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

TaqMan® Genotyping Master Mix

-

Specific TaqMan® SNP Genotyping Assays for the desired CYP2D6 alleles (e.g., for *3, *4, *5, *6, *10, *41)

-

Real-Time PCR instrument

-

Optical-grade PCR plates and seals

Procedure:

-

DNA Quantification and Normalization:

-

Quantify the extracted genomic DNA using a spectrophotometer or fluorometer.

-

Normalize the DNA concentration to a standard working concentration (e.g., 10 ng/µL).

-

-

PCR Reaction Setup:

-

In a PCR plate, prepare the reaction mixture for each sample and each SNP assay according to the manufacturer's protocol. A typical reaction includes TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay, and the normalized genomic DNA.

-

Include no-template controls (NTCs) for each assay.

-

-

Real-Time PCR:

-

Seal the PCR plate and place it in the real-time PCR instrument.

-

Run the thermal cycling program as recommended by the assay manufacturer. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.

-

-

Data Analysis:

-

After the PCR run, analyze the data using the instrument's software. The software will generate an allelic discrimination plot, clustering the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.

-

-

Phenotype Assignment:

-

Based on the combination of alleles identified for each individual, assign a CYP2D6 metabolizer phenotype (PM, IM, NM, or UM) using established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 3. ClinPGx [clinpgx.org]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 2D6 *17 and *29 Allele Activity for Risperidone Metabolism: Advancing Precision Medicine Health Equity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Paliperidone (9-OH-Risperidone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) (9-hydroxyrisperidone) is an atypical antipsychotic agent that represents a significant milestone in the management of schizophrenia and schizoaffective disorder. Unlike novel chemical entities, the development of paliperidone was uniquely positioned by leveraging the well-established clinical profile of its parent drug, risperidone (B510). As the primary active metabolite of risperidone, paliperidone's discovery was a direct result of metabolism studies of the parent compound.[1][2] This guide provides a comprehensive technical overview of the discovery, preclinical and clinical development, and formulation strategies that led to the successful marketing of both oral and long-acting injectable (LAI) formulations of paliperidone.

Discovery and Preclinical Development

The journey of paliperidone began with the characterization of risperidone's metabolic pathways. It was identified that risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to form its major active metabolite, 9-hydroxyrisperidone, which was later named paliperidone.[1][2][3] This metabolic conversion is a key step in the pharmacological action of risperidone. The development of paliperidone as a standalone drug was driven by the goal of creating a compound with a more predictable pharmacokinetic profile, less dependent on the genetic polymorphism of CYP2D6, and potentially improved tolerability.[2][4]

Mechanism of Action

Paliperidone's therapeutic effects are primarily mediated through a combination of central dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂ₐ) receptor antagonism.[5][6] This dual antagonism is a characteristic feature of atypical antipsychotics, believed to contribute to efficacy against both the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects (EPS) associated with pure D₂ receptor blockade.[7] Paliperidone also exhibits antagonistic activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors, which may contribute to some of its other therapeutic and side effects, such as orthostatic hypotension and somnolence.[6] It has negligible affinity for cholinergic muscarinic receptors.[5]

Receptor Binding Affinity

The affinity of paliperidone for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. These studies confirm its high affinity for D₂ and 5-HT₂ₐ receptors.

| Receptor | Paliperidone Kᵢ (nM) |

| Dopamine D₂ | 1.4 |

| Serotonin 5-HT₂ₐ | 0.8 |

| α₁-Adrenergic | 7.6 |

| H₁-Histaminergic | 19 |

Preclinical Efficacy Models

Paliperidone's antipsychotic potential was evaluated in various rodent models designed to mimic aspects of schizophrenia. These models include:

-

Amphetamine-induced hyperlocomotion: Paliperidone demonstrated the ability to inhibit hypermotility induced by D-amphetamine in rats, a model for the positive symptoms of schizophrenia.[8]

-

MK-801-induced hyperlocomotion: Paliperidone was also shown to significantly decrease hyperlocomotor activity induced by the NMDA receptor antagonist MK-801 in mice.[8]

-

Neurodevelopmental models: In rats prenatally exposed to immune challenges (poly I:C or LPS), paliperidone treatment was found to prevent or reverse schizophrenia-like behavioral deficits, suggesting a potential role in stabilizing the mesolimbic dopamine system.[8][9]

Pharmacokinetics

A key differentiator for paliperidone is its pharmacokinetic profile. Being the active metabolite of risperidone, its plasma concentrations are less affected by the metabolic capacity of the CYP2D6 enzyme, leading to more predictable exposure compared to its parent drug.[2]

Oral Paliperidone Extended-Release (ER)

To provide stable plasma concentrations and allow for once-daily dosing, an extended-release oral formulation was developed using OROS® (Osmotic Controlled-Release Oral delivery System) technology.

| Parameter | Value |

| Bioavailability | 28% |

| Time to Peak (Tₘₐₓ) | ~24 hours |

| Half-life (t₁/₂) | ~23 hours |

| Protein Binding | 74% |

| Excretion | Primarily renal (unchanged) |

Long-Acting Injectable (LAI) Formulations

To address the challenge of medication non-adherence, a significant factor in relapse, long-acting injectable formulations of paliperidone palmitate were developed. Paliperidone palmitate is a prodrug that is slowly hydrolyzed to paliperidone after intramuscular injection.[10] The duration of action is determined by the particle size of the nanocrystal suspension; larger crystals dissolve more slowly, allowing for longer dosing intervals.[11]

| Formulation | Dosing Interval | Median Tₘₐₓ | Half-life (t₁/₂) |

| Paliperidone Palmitate 1-Month (PP1M) | 1 month | ~13 days | 25 - 49 days |

| Paliperidone Palmitate 3-Month (PP3M) | 3 months | 23 - 34 days | ~2 - 4 months |

| Paliperidone Palmitate 6-Month (PP6M) | 6 months | 29 - 32 days | 148 - 159 days |

Clinical Development

The clinical development program for paliperidone was extensive, establishing its efficacy and safety for the treatment of schizophrenia and schizoaffective disorder.

Schizophrenia

Pivotal, randomized, double-blind, placebo-controlled trials demonstrated the efficacy of both oral paliperidone ER and paliperidone palmitate LAI in the acute treatment of schizophrenia, as measured by significant reductions in the Positive and Negative Syndrome Scale (PANSS) total score.[13] Maintenance studies also showed that paliperidone significantly delayed the time to relapse compared to placebo.[14]

A notable study in the clinical development of the LAI formulation was the Paliperidone Palmitate Research in Demonstrating Effectiveness (PRIDE) trial. This was a real-world, open-label study comparing once-monthly paliperidone palmitate to daily oral antipsychotics in patients with schizophrenia and a recent history of incarceration. The study demonstrated that paliperidone palmitate was superior in delaying treatment failure.[15][16]

Schizoaffective Disorder

The efficacy of paliperidone in the treatment of schizoaffective disorder was also established in randomized, placebo-controlled trials. These studies showed that paliperidone, both as monotherapy and as an adjunct to mood stabilizers or antidepressants, was effective in improving symptoms.[12]

Experimental Protocols

Radioligand Receptor Binding Assay (Representative Protocol)

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of paliperidone for D₂ and 5-HT₂ₐ receptors.

-

Objective: To quantify the affinity of paliperidone for specific neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from cells engineered to express high levels of the human D₂ or 5-HT₂ₐ receptor, or from specific brain regions of rodents (e.g., striatum for D₂). Tissue or cells are homogenized in ice-cold buffer and centrifuged at high speed to pellet the membranes, which are then washed and resuspended.[17][18]

-

Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled paliperidone.[17][19]

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[18]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand and subtracted from total binding to yield specific binding. The concentration of paliperidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]

-

LAI Nanosuspension Formulation (Representative Protocol)

This protocol describes a common method for producing paliperidone palmitate nanocrystals for LAI formulations.

-

Objective: To produce a sterile, stable nanosuspension of paliperidone palmitate with a controlled particle size for long-acting injection.

-

Methodology: Wet Bead Milling [11]

-

Slurry Preparation: A slurry is created by dispersing crude paliperidone palmitate in an aqueous vehicle. This vehicle typically contains a surfactant (e.g., polysorbate 20) to aid in wetting the drug particles and a suspending agent (e.g., polyethylene (B3416737) glycol) to maintain dispersion stability.[11]

-

Milling: The slurry is fed into a milling chamber containing milling media (e.g., ceramic beads). The high-energy impact of the beads reduces the particle size of the drug to the nanometer range. The final particle size distribution is controlled by parameters such as milling time, bead size, and agitator speed.

-

Sterilization: The resulting nanosuspension is terminally sterilized, often using autoclaving.

-

Characterization: The final product is characterized for critical quality attributes, including particle size distribution (using laser diffraction), sterility, viscosity, and in vitro drug release rate.

-

Clinical Trial for Relapse Prevention in Schizophrenia (Representative Protocol Design)

This protocol outlines a typical design for a study evaluating the efficacy of paliperidone LAI in preventing relapse.

-

Objective: To evaluate the efficacy of paliperidone palmitate compared to placebo in delaying the time to relapse in clinically stable patients with schizophrenia.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population: Adult patients (18-65 years) with a DSM-IV/5 diagnosis of schizophrenia who have recently experienced an acute exacerbation but have subsequently been stabilized.

-

Study Phases:

-

Screening Phase (up to 3 weeks): Patients are assessed for eligibility.

-

Open-Label Stabilization Phase (e.g., 17-33 weeks): All eligible patients receive open-label paliperidone palmitate (e.g., PP1M). Doses may be flexible to achieve clinical stability. Patients must meet predefined stabilization criteria (e.g., specific scores on PANSS and Clinical Global Impression-Severity [CGI-S]) for a set period before randomization.[14]

-

Double-Blind Phase (variable duration): Patients who meet stabilization criteria are randomly assigned (1:1) to continue their stabilized dose of paliperidone palmitate or switch to a matching placebo injection. This phase continues until the patient experiences a relapse or completes the study period.

-

-

Primary Efficacy Endpoint: The primary outcome is the time to first relapse. Relapse is defined by a composite of events, such as a significant increase in PANSS score, psychiatric hospitalization, deliberate self-injury, or suicidal/homicidal ideation.

-

Statistical Analysis: The time to relapse between the two treatment groups is compared using survival analysis methods, such as the Kaplan-Meier method and the log-rank test.

-

Conclusion

The development of paliperidone is a prime example of successful life-cycle management and targeted drug development. By isolating and formulating the active metabolite of risperidone, a product with a more predictable pharmacokinetic profile was created. The subsequent innovation in formulation technology, leading to the development of long-acting injectable suspensions with dosing intervals up to six months, has provided a critical tool for improving treatment adherence and long-term outcomes for individuals with schizophrenia and schizoaffective disorder. The comprehensive preclinical and clinical programs have robustly established its efficacy and safety, solidifying paliperidone's role in modern psychiatric care.

References

- 1. researchgate.net [researchgate.net]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Influence of CYP2D6 Metabolizer Status on Risperidone and Paliperidone Tolerability in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]

- 9. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychscenehub.com [psychscenehub.com]

- 11. benchchem.com [benchchem.com]

- 12. Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Design and rationale of the Paliperidone Palmitate Research in Demonstrating Effectiveness (PRIDE) study: a novel comparative trial of once-monthly paliperidone palmitate versus daily oral antipsychotic treatment for delaying time to treatment failure in persons with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. psychiatrist.com [psychiatrist.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. cdn-links.lww.com [cdn-links.lww.com]

The Stereochemical Nuances of 9-Hydroxyrisperidone: A Technical Guide to Enantiomeric Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone (B510), a widely prescribed atypical antipsychotic, undergoes extensive metabolism in the liver to its primary active metabolite, 9-hydroxyrisperidone (9-OH-risperidone), also known as paliperidone (B428). This metabolic process, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) and to a lesser extent CYP3A4, introduces a chiral center, resulting in the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. While the pharmacological profile of the racemic mixture of paliperidone is well-characterized, a deeper understanding of the individual contributions of its enantiomers is crucial for a comprehensive grasp of its therapeutic and adverse effects. This technical guide provides an in-depth exploration of the pharmacological activity of the 9-OH-risperidone enantiomers, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The conversion of risperidone to its hydroxylated metabolite does not significantly alter its core pharmacological activity; both compounds are potent antagonists of serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptors.[1][2] However, subtle differences in their broader receptor binding profiles exist. Notably, the pharmacological activities of the (+)- and (-)-enantiomers of paliperidone are reported to be qualitatively and quantitatively similar in in vitro studies.[3]

Data Presentation: Receptor Binding Affinities

While specific data delineating the binding affinities of the individual (+)- and (-)-enantiomers of 9-hydroxyrisperidone are not extensively available in publicly accessible literature, the following tables provide a comparative summary of the binding affinities (Ki, in nM) of the parent compound, risperidone, and its racemic metabolite, paliperidone, for key central nervous system receptors. This comparison highlights the subtle but potentially significant shifts in pharmacology that occur upon hydroxylation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone

| Receptor | Risperidone | Paliperidone (racemic 9-OH-risperidone) | Reference |

| Dopamine Receptors | |||

| D2 | 3.13 - 5.9 | 4.8 - 6.3 | [1][4] |

| D3 | ~6.2 | ~7.3 | [4] |

| D4 | 5 - 9 | ~8.1 | [1][4] |

| Serotonin Receptors | |||

| 5-HT2A | 0.16 - 0.4 | 0.25 - 0.4 | [1][4] |

| 5-HT1A | ~150 | ~250 | [4] |

| 5-HT1D | ~14 | ~11 | [4] |

| 5-HT2C | ~30 | ~48 | [4] |

| 5-HT7 | ~2.3 | ~1.3 | [4] |

| Adrenergic Receptors | |||

| α1 | 0.8 | 1.1 | [1][4] |

| α2 | 7.54 | 11 | [1][4] |

| Histamine Receptors | |||

| H1 | 2.23 | 6.2 | [1][4] |

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions (e.g., tissue preparation, radioligand used).

Core Signaling Pathways

The primary mechanism of action for both risperidone and paliperidone is the antagonism of D2 and 5-HT2A receptors. Blockade of these receptors in different brain regions is thought to underlie the antipsychotic efficacy and side-effect profile of these drugs.

References

- 1. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of Paliperidone Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 9-Hydroxyrisperidone's Antipsychotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyrisperidone, also known as paliperidone, is the primary active metabolite of the atypical antipsychotic risperidone. Its pharmacological activity is integral to the overall therapeutic effect of risperidone. This technical guide provides an in-depth overview of the foundational research that has elucidated the antipsychotic effects of 9-hydroxyrisperidone, focusing on its mechanism of action, receptor binding profile, and the key experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Antagonism Approach

The primary mechanism of action underlying the antipsychotic efficacy of 9-hydroxyrisperidone is its potent antagonism of two key neurotransmitter receptors in the central nervous system: the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A receptor.[1][2] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[2]

The therapeutic effects are thought to be mediated by the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of psychosis.[3] Concurrently, the potent blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative symptoms and cognitive deficits.[4]

Quantitative Receptor Binding Profile

The affinity of 9-hydroxyrisperidone for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for 9-hydroxyrisperidone and its parent compound, risperidone, at various receptors, providing a comparative view of their binding profiles.

| Receptor | 9-Hydroxyrisperidone (Paliperidone) Ki (nM) | Risperidone Ki (nM) | Reference |

| Dopamine Receptors | |||

| D2 | 2.8 - 6.6 | 3.13 - 4.6 | [5][6] |

| D3 | ~5-9 times weaker than D2 | ~5-9 times weaker than D2 | [7] |

| D4 | ~5-9 times weaker than D2 | ~5-9 times weaker than D2 | [7] |

| Serotonin Receptors | |||

| 5-HT2A | 0.22 - 1.21 | 0.16 - 0.6 | [5][6] |

| 5-HT1A | - | 490 | [6] |

| 5-HT2C | - | - | |

| 5-HT7 | - | - | [5] |

| Adrenergic Receptors | |||

| α1 | 1.3 - 11 | 0.8 | [5][8] |

| α2 | - | 7.54 | [8] |

| Histamine Receptors | |||

| H1 | 3.4 - 34 | 2.23 | [5][8] |

| Muscarinic Receptors | |||

| M1-M5 | No significant affinity | No significant affinity | [5] |

Signaling Pathways

The antagonistic action of 9-hydroxyrisperidone at D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with these receptors and how antagonists like 9-hydroxyrisperidone modulate them.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antipsychotic effects of 9-hydroxyrisperidone.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of 9-hydroxyrisperidone for dopamine D2 and serotonin 5-HT2A receptors.

-

Materials:

-

Rat brain tissue (striatum for D2, cortex for 5-HT2A) or cells expressing the recombinant human receptors.

-

Radioligand: [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors.

-

Unlabeled 9-hydroxyrisperidone at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the cell membrane fraction containing the receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled 9-hydroxyrisperidone.

-

Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of 9-hydroxyrisperidone. Calculate the IC50 (concentration of 9-hydroxyrisperidone that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]

-

Conditioned Avoidance Response (CAR) in Rats

This in vivo behavioral model is highly predictive of antipsychotic activity.

-

Objective: To assess the ability of 9-hydroxyrisperidone to suppress a learned avoidance response.

-

Apparatus: A shuttle box with two compartments separated by a door, equipped with a visual or auditory conditioned stimulus (CS) and an electrified grid floor for the unconditioned stimulus (US, mild foot shock).

-

Procedure:

-

Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the US by moving to the other compartment during the CS presentation (avoidance response) or escape the US by moving after it has started (escape response). Repeat for multiple trials.

-

Drug Administration: Administer 9-hydroxyrisperidone or vehicle to the trained rats.

-

Testing: After a set time post-administration, place the rat back in the shuttle box and present the CS-US pairings again.

-

Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to the US).

-

-

Interpretation: A selective decrease in avoidance responses without a significant increase in escape failures suggests an antipsychotic-like effect, as it indicates the drug is not simply causing sedation or motor impairment.[9][10]

In Vivo Electrophysiology: Dopamine Neuron Firing

This technique directly measures the effect of a drug on the electrical activity of dopamine neurons.

-

Objective: To determine if 9-hydroxyrisperidone alters the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA).

-

Procedure:

-

Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.

-

Electrode Placement: Lower a microelectrode into the VTA.

-

Baseline Recording: Record the spontaneous firing of individual dopamine neurons.

-

Drug Administration: Administer 9-hydroxyrisperidone intravenously.

-

Post-Drug Recording: Continue to record the activity of the same neurons to observe any changes in firing rate or pattern.

-

-

Interpretation: Antipsychotics typically increase the number of spontaneously firing dopamine neurons initially, followed by a decrease in firing rate and the induction of depolarization block with chronic administration.[5]

Positron Emission Tomography (PET) Imaging

PET allows for the in vivo measurement of receptor occupancy in the human brain.

-

Objective: To determine the relationship between the dose of 9-hydroxyrisperidone and the percentage of D2 and 5-HT2A receptor occupancy.

-

Radiotracers: [¹¹C]raclopride for D2 receptors and [¹¹C]MDL 100907 for 5-HT2A receptors.

-

Procedure:

-

Baseline Scan: Perform a PET scan on a subject before drug administration to measure baseline receptor availability.

-

Drug Administration: Administer a single or multiple doses of 9-hydroxyrisperidone.

-

Post-Drug Scan: Perform a second PET scan at steady-state drug concentrations.

-

Image Analysis: Compare the binding potential of the radiotracer in the baseline and post-drug scans to calculate the percentage of receptor occupancy.

-

-

Interpretation: PET studies help to establish the therapeutic dose range of an antipsychotic by identifying the level of receptor occupancy that correlates with clinical efficacy and minimizes side effects.[11][12]

Conclusion

The foundational research on 9-hydroxyrisperidone has firmly established its role as a potent antipsychotic agent. Its mechanism of action, centered on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, is well-supported by a wealth of in vitro and in vivo data. The experimental protocols detailed in this guide represent the cornerstone methodologies that have been instrumental in characterizing its pharmacological profile and predicting its clinical efficacy. This comprehensive understanding of 9-hydroxyrisperidone's core properties continues to inform its clinical use and guide the development of new and improved antipsychotic therapies.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 5. Antipsychotic drugs rapidly induce dopamine neuron depolarization block in a developmental rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risperidone - Wikipedia [en.wikipedia.org]

- 7. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of 5HT2A Receptor Desensitization - Nancy Muma [grantome.com]

- 11. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to the Exploratory Studies of Paliperidone's Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on the off-target effects of paliperidone (B428), an atypical antipsychotic. While its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, its interactions with other receptors, often termed "off-target" effects, are crucial for a complete understanding of its clinical profile, including its side effects.[1][2][3][4] This document details the quantitative binding affinities, the signaling pathways associated with these off-target interactions, and the experimental protocols used to elucidate them.

Quantitative Off-Target Binding Profile of Paliperidone